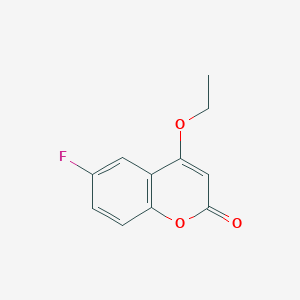

4-Ethoxy-6-fluorocoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxy-6-fluorocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The molecular formula of this compound is C11H9FO3, and it has a molecular weight of 208.19 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-6-fluorocoumarin typically involves the reaction of 4-hydroxy-6-fluorocoumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethoxy-6-fluorocoumarin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarins .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Coumarins, including 4-ethoxy-6-fluorocoumarin, have demonstrated significant antimicrobial properties. Research indicates that coumarin derivatives can inhibit biofilm formation and quorum sensing in various pathogens, which is crucial in combating antibiotic resistance. For instance, studies have shown that certain coumarins can disrupt the biofilm formation of Escherichia coli and Staphylococcus aureus, leading to increased susceptibility to antibiotics .

The specific compound this compound has been evaluated for its efficacy against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of quorum sensing pathways, which are essential for bacterial communication and biofilm development.

Anticancer Properties

The anticancer potential of coumarins has been widely studied, with various derivatives showing activity against different cancer cell lines. This compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms such as the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production .

In vitro studies have reported that this compound exhibits cytotoxic effects on breast cancer cells (e.g., MCF-7) and other tumor cell lines, suggesting its potential as a lead compound for developing novel anticancer therapies.

Fluorescent Probes

This compound is also utilized as a fluorescent probe in biological research. Its fluorophore characteristics allow it to be used in fluorescence microscopy and imaging techniques to study cellular processes. The compound's ability to bind selectively to specific cellular targets enhances its utility in tracking biomolecular interactions within living cells .

Applications in Imaging

The fluorescence properties of this compound enable it to serve as a tool for visualizing cellular structures and dynamics. Researchers have employed this compound to label proteins or nucleic acids, facilitating the study of cellular localization and interactions under various physiological conditions.

Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-6-fluorocoumarin involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparación Con Compuestos Similares

- 4-Methyl-6-fluorocoumarin

- 4-Chloro-6-fluorocoumarin

- 4-Ethoxy-7-fluorocoumarin

Comparison: 4-Ethoxy-6-fluorocoumarin is unique due to the presence of both ethoxy and fluorine groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the ethoxy group can enhance its solubility and bioavailability, while the fluorine atom can influence its metabolic stability and interaction with biological targets .

Actividad Biológica

4-Ethoxy-6-fluorocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of Coumarins

Coumarins are a group of naturally occurring compounds found in many plants. They exhibit a wide range of biological activities, such as:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inducing apoptosis in cancer cells.

- Anti-inflammatory : Reducing inflammation in various models.

- Anticoagulant : Inhibiting blood clot formation.

The unique structure of coumarins allows for modifications that can enhance their biological activity. This compound is one such modified compound that has garnered attention for its potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit biofilm formation and quorum sensing in various bacterial species, including Pseudomonas aeruginosa and Escherichia coli. These properties are critical in combating antibiotic resistance, as biofilms protect bacteria from antibiotic action.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (%) |

|---|---|---|

| Pseudomonas aeruginosa | 32 µg/mL | 75% |

| Escherichia coli | 16 µg/mL | 80% |

| Staphylococcus aureus | 64 µg/mL | 60% |

These results demonstrate that this compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of caspases and the modulation of apoptotic signaling pathways.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study evaluated the effects of this compound on HER2-positive breast cancer cells. The compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM. Additionally, it induced PARP cleavage and downregulated anti-apoptotic proteins such as BCL-2.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Quorum Sensing : By disrupting bacterial communication systems, it prevents biofilm formation and enhances susceptibility to antibiotics.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : It scavenges free radicals, reducing oxidative stress and inflammation.

Propiedades

IUPAC Name |

4-ethoxy-6-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-10-6-11(13)15-9-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDYDCPYWZBECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.